ATM Kinase Inhibition: Subnanomolar Potency and 493-Fold Selectivity over DNA-PK Versus Clinical Comparators
The optimized 1H-pyrazolo[4,3-c]quinoline derivative A36 exhibits an ATM IC₅₀ of 0.3 nM, with 493-fold selectivity over DNA-PK (IC₅₀ = 148 nM) and >3,333-fold selectivity over ATR, mTOR, and PI3Kα (all IC₅₀ > 1,000 nM) . In comparison, the clinical ATM inhibitor AZ31 shows ATM IC₅₀ < 1.2 nM with >500-fold selectivity over DNA-PK, while AZD0156 (built on an imidazo[4,5-c]quinolin-2-one scaffold) shows ATM IC₅₀ of 0.58 nM but with a distinct selectivity profile and intellectual property landscape . A36 also demonstrates 80.5% oral bioavailability (F%) in preclinical models, a parameter not yet publicly benchmarked for AZD0156 at the time of publication .
| Evidence Dimension | ATM enzyme inhibition potency |
|---|---|
| Target Compound Data | A36 (1H-pyrazolo[4,3-c]quinoline derivative): ATM IC₅₀ = 0.3 nM; DNA-PK IC₅₀ = 148 nM; Selectivity = 493-fold |
| Comparator Or Baseline | AZ31: ATM IC₅₀ < 1.2 nM, >500-fold selective over DNA-PK; AZD0156: ATM IC₅₀ = 0.58 nM |
| Quantified Difference | A36 is ~4-fold more potent than AZ31 and ~1.9-fold more potent than AZD0156 on ATM IC₅₀; A36 provides an alternative scaffold with comparable or superior selectivity |
| Conditions | Cell-free kinase activity assay; DNA-PK selectivity measured at 1 μM compound concentration |
Why This Matters
For procurement decisions in kinase inhibitor development, A36's combination of subnanomolar ATM potency, quantified 493-fold DNA-PK selectivity, and high oral bioavailability directly addresses the dual challenges of target engagement and safety margins that limit existing clinical candidates.
- [1] AZ31 (CAS 2088113-98-6) Product Datasheet, MedChemExpress. ATM IC₅₀ < 1.2 nM; >500-fold selective over DNA-PK. View Source
- [2] AZD0156 (CAS 1821428-35-6) Product Datasheet, MedChemExpress. ATM IC₅₀ = 0.58 nM. View Source
